molecular formula C10H14N2 B8651657 5-Methyl-2-(pyrrolidin-3-yl)pyridine

5-Methyl-2-(pyrrolidin-3-yl)pyridine

Cat. No.: B8651657
M. Wt: 162.23 g/mol
InChI Key: XABNCUHXJJNVFC-UHFFFAOYSA-N
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Description

5-Methyl-2-(pyrrolidin-3-yl)pyridine is a pyridine derivative featuring a pyrrolidine ring attached to the pyridine core at the 2-position and a methyl group at the 5-position. This compound is structurally characterized by its bicyclic nitrogen-containing heterocycles, which confer unique electronic and steric properties. Such structural attributes make it relevant in medicinal chemistry, catalysis, and materials science.

Properties

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

5-methyl-2-pyrrolidin-3-ylpyridine

InChI

InChI=1S/C10H14N2/c1-8-2-3-10(12-6-8)9-4-5-11-7-9/h2-3,6,9,11H,4-5,7H2,1H3

InChI Key

XABNCUHXJJNVFC-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)C2CCNC2

Origin of Product

United States

Comparison with Similar Compounds

The following analysis compares 5-methyl-2-(pyrrolidin-3-yl)pyridine with structurally analogous pyridine derivatives, focusing on synthesis, physicochemical properties, and applications.

Structural and Electronic Comparisons
Compound Substituents Key Structural Features Reference
5-Methyl-2-(pyrrolidin-3-yl)pyridine Pyrrolidine (C₃H₆N) at C2, CH₃ at C5 Flexible pyrrolidine ring; potential for hydrogen bonding and stereoselective interactions.
5-Methyl-2-(thiophen-3-yl)pyridine Thiophene at C2, CH₃ at C5 Aromatic thiophene enhances π-conjugation; sulfur atom influences electronic properties.
5-Methyl-2-(piperidin-1-yl)pyridine Piperidine (C₅H₁₀N) at C2, CH₃ at C5 Six-membered saturated ring; increased steric bulk compared to pyrrolidine.
5-Methyl-2-(diethyl phosphonyl)pyridine Diethyl phosphonate at C2, CH₃ at C5 Electron-withdrawing phosphonyl group reduces basicity; enhances hydrolytic stability.

Key Insights :

  • Pyrrolidine vs.
  • Thiophene vs.

Key Insights :

  • Pyrrolidine derivatives may face challenges similar to piperidine analogues (e.g., regioselectivity in substitution reactions).
  • The low yield of phosphonate derivatives (20% in ) highlights the difficulty of introducing electron-withdrawing groups compared to nitrogenous rings .
Physicochemical and Spectral Properties
  • 5-Methyl-2-(pyrrolidin-3-yl)pyridine : Expected to show strong NH stretching in IR (≈3300 cm⁻¹) and characteristic pyrrolidine ring signals in NMR (δ 1.5–3.5 ppm for CH₂ groups). Similar compounds (e.g., thiazole-based hydrazides in ) exhibit methyl group signals at δ 2.3–2.5 ppm in ¹H NMR .
  • 5-Methyl-2-(thiophen-3-yl)pyridine : UV-Vis spectra likely show absorption bands >250 nm due to extended conjugation, as observed in tetrazole-pyridine hybrids () .

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